

2-Chloro-1-phenylethanol CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Chloro-1-phenylethanol**

Cat. No.: **B167369**

[Get Quote](#)

A Technical Guide to 2-Chloro-1-phenylethanol

This guide provides an in-depth overview of **2-Chloro-1-phenylethanol**, a chiral compound significant in pharmaceutical and fragrance development. It serves as a crucial intermediate in the asymmetric synthesis of various commercial products. This document details its chemical properties, experimental protocols for its synthesis, and visual representations of its stereoisomeric forms and synthetic workflow.

Chemical and Physical Properties

2-Chloro-1-phenylethanol exists as a racemic mixture and as two distinct enantiomers, (R)-(-) and (S)-(+). The physical and chemical properties vary between these forms, which is critical for their application in stereospecific synthesis.^{[1][2]} The molecular formula for **2-Chloro-1-phenylethanol** is C₈H₉ClO, and its molecular weight is approximately 156.61 g/mol .^{[1][3]}

Below is a summary of the key quantitative data for the different forms of **2-Chloro-1-phenylethanol**.

Property	Racemic (+/-)	(R)-(-)-2-Chloro-1-phenylethanol	(S)-(+)-2-Chloro-1-phenylethanol
CAS Number	1674-30-2[3][4]	56751-12-3[1]	70111-05-6[2][5]
Molecular Weight	156.61 g/mol [3]	156.61 g/mol [1]	156.61 g/mol [2]
Appearance	-	Colorless to slightly yellow liquid[1]	Colorless to slightly yellow liquid[2]
Density	-	1.185 - 1.19 g/mL[1]	1.19 g/mL[2]
Boiling Point	-	109 - 111 °C / 6 mmHg[1]	114 °C / 6 mmHg[2]
Refractive Index	-	n20/D 1.55[1]	n20/D 1.55[2]
Optical Rotation	Not Applicable	-48° (c=1 in Cyclohexane)[1]	+47° (c=1.1 in Cyclohexane)[2]
Synonyms	Styrene chlorohydrin[3][4]	(R)-(-)- α -(Chloromethyl)benzyl alcohol[1]	(S)-(+)- α -(Chloromethyl)benzyl alcohol[2]

Experimental Protocols

The asymmetric synthesis of optically active (S)-**2-chloro-1-phenylethanol** derivatives is crucial for the production of certain pharmaceuticals. A common method involves the biocatalytic reduction of a corresponding ketone precursor using baker's yeast (*Saccharomyces cerevisiae*).[6]

Protocol: Asymmetric Synthesis of (S)-2-chloro-1-(2',4'-dichlorophenyl)ethanol[6]

This protocol details the biocatalytic reduction of 2,2',4'-trichloroacetophenone to (S)-2-chloro-1-(2',4'-dichlorophenyl)ethanol.

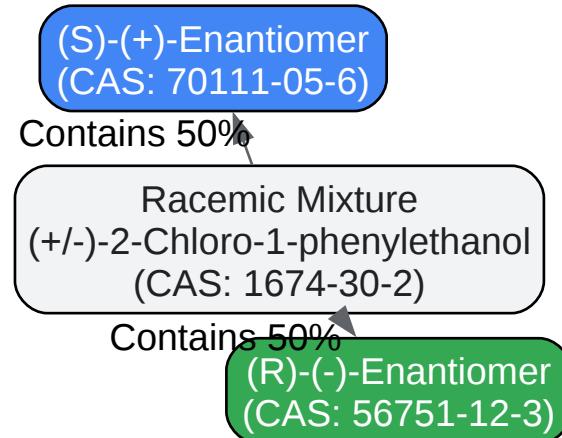
1. Activation of Baker's Yeast:

- Add 25 mL of a pH 6.2 phosphate buffer to an Erlenmeyer flask.
- Suspend 2.5 g of dry baker's yeast (100 g/L) and 1.25 g of glucose (50 g/L) in the buffer.

- Place the flask in a temperature-controlled shaker at 28°C and agitate at 140 rpm for 30 minutes to activate the yeast.

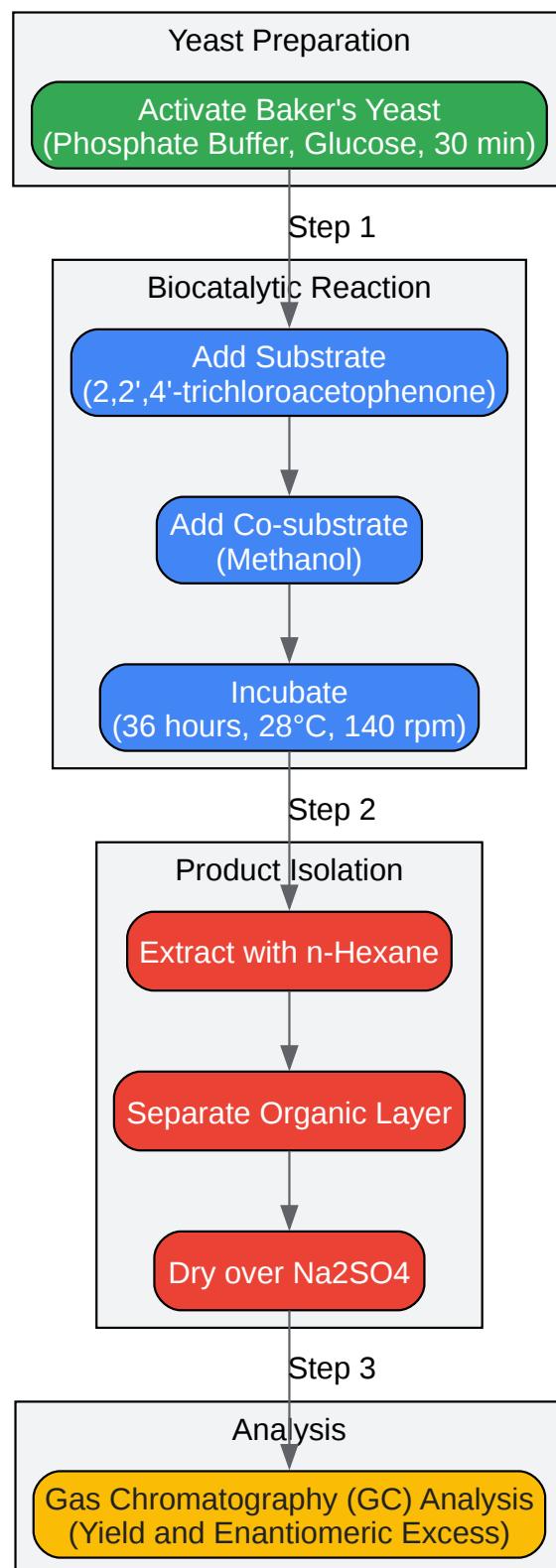
2. Biocatalytic Reduction:

- To the activated yeast culture, add 33.5 mg of the substrate, 2,2',4'-trichloroacetophenone (final concentration of 0.006 mol/L).
- Add methanol as a co-substrate to a final concentration of 5% (v/v).
- Return the flask to the shaker (28°C, 140 rpm) and allow the reaction to proceed for 36 hours.


3. Product Extraction and Analysis:

- After the reaction period, add n-hexane to the reaction mixture.
- Shake the flask at 100 rpm for 10 minutes to extract the product.
- Transfer the mixture to a separatory funnel, shake again to ensure complete extraction, and allow the layers to separate.
- Collect the upper organic layer and centrifuge to remove any suspended yeast cells.
- Decant the clear supernatant and dry it over anhydrous Na₂SO₄.
- Analyze the final product concentration and enantiomeric excess (ee) using gas chromatography (GC).

Expected Outcome: This procedure is reported to yield (S)-2-chloro-1-(2',4'-dichlorophenyl)ethanol with a product yield of approximately 62.4% and an enantiomeric excess of 93.2%.^[6]


Mandatory Visualizations

The following diagrams illustrate the stereochemical relationships of **2-Chloro-1-phenylethanol** and the workflow for its asymmetric synthesis.

[Click to download full resolution via product page](#)

Caption: Stereoisomers of **2-Chloro-1-phenylethanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Asymmetric Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Chloro-1-phenylethanol | C8H9ClO | CID 92898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (+/-)-2-Chloro-1-phenylethanol, 97% | Fisher Scientific [fishersci.ca]
- 5. 2-Chloro-1-phenylethanol, (+)- | C8H9ClO | CID 643323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2-Chloro-1-phenylethanol CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167369#2-chloro-1-phenylethanol-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com